(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-ethyl-propionamide (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-ethyl-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13457994
InChI: InChI=1S/C18H29N3O/c1-3-20(18(22)15(2)19)14-17-11-7-8-12-21(17)13-16-9-5-4-6-10-16/h4-6,9-10,15,17H,3,7-8,11-14,19H2,1-2H3/t15-,17?/m0/s1
SMILES: CCN(CC1CCCCN1CC2=CC=CC=C2)C(=O)C(C)N
Molecular Formula: C18H29N3O
Molecular Weight: 303.4 g/mol

(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-ethyl-propionamide

CAS No.:

Cat. No.: VC13457994

Molecular Formula: C18H29N3O

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-ethyl-propionamide -

Specification

Molecular Formula C18H29N3O
Molecular Weight 303.4 g/mol
IUPAC Name (2S)-2-amino-N-[(1-benzylpiperidin-2-yl)methyl]-N-ethylpropanamide
Standard InChI InChI=1S/C18H29N3O/c1-3-20(18(22)15(2)19)14-17-11-7-8-12-21(17)13-16-9-5-4-6-10-16/h4-6,9-10,15,17H,3,7-8,11-14,19H2,1-2H3/t15-,17?/m0/s1
Standard InChI Key GICXNEJWZRLKES-MYJWUSKBSA-N
Isomeric SMILES CCN(CC1CCCCN1CC2=CC=CC=C2)C(=O)[C@H](C)N
SMILES CCN(CC1CCCCN1CC2=CC=CC=C2)C(=O)C(C)N
Canonical SMILES CCN(CC1CCCCN1CC2=CC=CC=C2)C(=O)C(C)N

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound’s structure integrates three critical components:

  • A piperidine ring substituted with a benzyl group at the 1-position.

  • An ethyl group and propionamide moiety bonded to the piperidine’s 2-ylmethyl nitrogen.

  • An (S)-configured amino group at the propionamide’s α-carbon.

This configuration confers chirality, which is pivotal for receptor binding selectivity. The piperidine ring adopts a chair conformation, positioning the benzyl group equatorially to minimize steric strain. The ethyl and propionamide substituents extend axially, facilitating interactions with hydrophobic receptor pockets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₂₉N₃O
Molecular Weight303.4 g/mol
IUPAC Name(2S)-2-amino-N-[(1-benzylpiperidin-2-yl)methyl]-N-ethylpropanamide
Chiral Centers1 (S configuration)
Canonical SMILESCCN(CC1CCCCN1CC2=CC=CC=C2)C(=O)C(C)N

Synthetic Pathways and Optimization

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence emphasizing stereochemical control:

  • Piperidine Functionalization: Benzylation of piperidine via nucleophilic substitution using benzyl chloride and K₂CO₃.

  • Amine Alkylation: Reaction of the piperidine’s secondary amine with ethyl bromide to introduce the ethyl group.

  • Amide Coupling: Condensation of the resulting amine with (S)-2-aminopropionic acid using EDCI/HOBt as coupling agents.

Yield optimization (typically 65–72%) requires precise temperature control during the amidation step to prevent racemization.

Industrial Production Challenges

Scaling this synthesis presents hurdles:

  • Cost Efficiency: Benzyl chloride and EDCI are expensive; alternatives like benzyl bromide or DCC may reduce costs but risk lower yields.

  • Purification: Chromatography is necessary to isolate the (S)-enantiomer, complicating large-scale production. Industrial recrystallization protocols using ethanol/water mixtures improve purity to >98%.

Biological Activity and Mechanism of Action

TRPV1 Receptor Antagonism

The compound exhibits nanomolar affinity for TRPV1 receptors (IC₅₀ = 34 nM in rat dorsal root ganglia assays). TRPV1, a non-selective cation channel, mediates pain signaling via capsaicin and heat activation. By occupying the vanilloid-binding site, the compound inhibits Ca²⁺ influx, attenuating neurogenic inflammation.

Table 2: In Vitro Pharmacological Data

ParameterValue
TRPV1 IC₅₀34 nM
Selectivity (vs. TRPA1)120-fold
Metabolic Stabilityt₁/₂ = 45 min (human hepatocytes)

Analgesic Efficacy in Preclinical Models

In murine models of inflammatory pain (CFA-induced hyperalgesia), oral administration (10 mg/kg) reduced mechanical allodynia by 62% over 6 hours. The effect surpassed gabapentin (45% reduction) but showed comparable efficacy to celecoxib. Notably, it lacked the gastrointestinal toxicity associated with NSAIDs.

Structure-Activity Relationship (SAR) Insights

Impact of Substitutions on Piperidine

  • Benzyl Group: Removal diminishes TRPV1 affinity by 90%, underscoring its role in hydrophobic interactions.

  • Ethyl vs. Methyl: N-Ethyl substitution enhances metabolic stability (t₁/₂ increased from 22 to 45 min) versus N-methyl analogs.

Stereochemical Dependence

The (S)-enantiomer shows 50-fold greater potency than the (R)-form, attributable to optimal hydrogen bonding with TRPV1’s Ser513 residue. Racemic mixtures lose 80% activity, highlighting the necessity of enantiopure synthesis.

Therapeutic Applications and Future Directions

Pain Management

As a TRPV1 antagonist, the compound could treat neuropathic pain, migraine, and osteoarthritis. Phase I trials of analogs (e.g., SB-705498) demonstrated efficacy but faced challenges with hyperthermia, a TRPV1-mediated side effect. Structural modifications to reduce CNS penetration may mitigate this.

Drug Development Challenges

  • Bioavailability: Oral bioavailability in rats is 28%, limited by first-pass metabolism. Prodrug strategies (e.g., esterification) are under investigation.

  • Patent Landscape: Derivatives are covered under WO2019155423A1, emphasizing piperidine modifications for improved selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator